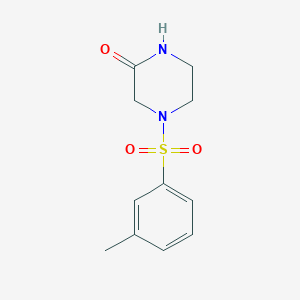

4-(M-tolylsulfonyl)piperazin-2-one

Description

Significance of the Piperazinone Scaffold in Modern Heterocyclic Chemistry

The piperazinone core is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is recurrently found in biologically active compounds. nih.govresearchgate.net As a six-membered heterocycle containing two nitrogen atoms and a ketone functional group, the piperazinone ring provides a versatile template for the design of novel molecules. medchemexpress.com Its structure allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.

The presence of both hydrogen bond donors and acceptors within the piperazinone structure facilitates interactions with biological targets like enzymes and receptors. medchemexpress.com Furthermore, the non-planar, often chair-like, conformation of the piperazinone ring allows for the precise spatial orientation of appended functional groups, which is crucial for achieving high-affinity and selective binding to target proteins. The synthesis of piperazin-2-one (B30754) derivatives is an active area of research, with various methodologies being developed to create diverse and complex molecular architectures. medchemexpress.com

Pharmacophoric Relevance of Sulfonyl Moieties in Medicinal Chemistry

The sulfonyl group (-SO2-) is a key pharmacophore in a multitude of therapeutic agents. Its inclusion in a molecule can significantly influence its biological activity and pharmacokinetic profile. The tetrahedral geometry of the sulfonyl group and its capacity to act as a strong hydrogen bond acceptor allow it to participate in crucial binding interactions with biological macromolecules. nih.gov

Academic Context and Research Trajectory of 4-(M-tolylsulfonyl)piperazin-2-one in Scholarly Literature

While the broader class of N-sulfonylpiperazinones is of considerable interest, specific research focused exclusively on this compound is limited in publicly available scholarly literature. Its existence is noted in chemical supplier databases, which provide basic information such as its CAS number (923694-84-2), molecular formula (C11H14N2O3S), and molecular weight (254.31 g/mol ). bldpharm.com

The research trajectory for this specific compound appears to be in its nascent stages, likely existing as part of larger compound libraries for screening or as a chemical intermediate for the synthesis of more complex molecules. The synthesis of structurally related compounds, such as 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone, has been reported in the context of developing novel antiproliferative agents. This suggests that this compound could potentially be synthesized through similar pathways and may exhibit interesting biological activities worth exploring. The m-tolyl group, a methyl-substituted phenyl ring, provides a specific lipophilic and steric profile that can influence its interaction with biological targets. Further research is required to fully elucidate the synthesis, characterization, and potential applications of this particular N-sulfonylpiperazinone.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O3S |

|---|---|

Molecular Weight |

254.31 g/mol |

IUPAC Name |

4-(3-methylphenyl)sulfonylpiperazin-2-one |

InChI |

InChI=1S/C11H14N2O3S/c1-9-3-2-4-10(7-9)17(15,16)13-6-5-12-11(14)8-13/h2-4,7H,5-6,8H2,1H3,(H,12,14) |

InChI Key |

ROLFQSZVAGKUOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)N2CCNC(=O)C2 |

Origin of Product |

United States |

Chemical Reactivity and Advanced Transformations of 4 M Tolylsulfonyl Piperazin 2 One

Reactions Involving the Piperazin-2-one (B30754) Ring System

The piperazin-2-one core is a privileged structure in medicinal chemistry, and its reactivity has been explored to generate diverse compound libraries. thieme-connect.com Reactions can be targeted at the ring's carbon or nitrogen atoms, or can involve the entire ring system.

Direct functionalization of the carbon atoms of the piperazin-2-one ring can be challenging, so substitution is often achieved during the ring's construction. researchgate.net Various synthetic methodologies have been developed to prepare piperazinone derivatives with specific substitution patterns. researchgate.net

One common approach involves using substituted amino acids or their derivatives as starting materials. researchgate.net For instance, α-lithiation and subsequent alkylation of N-Boc piperazines represent a method to introduce substituents at the carbon positions adjacent to the nitrogen atoms. researchgate.net Another strategy involves the manganese(III) acetate (B1210297) mediated radical cyclization of unsaturated acyl piperazine (B1678402) derivatives with 1,3-dicarbonyl compounds. nih.gov This method, however, functionalizes a substituent attached to the piperazine ring rather than the ring itself, leading to piperazine-substituted dihydrofurans. nih.gov

The following table summarizes a reaction for synthesizing substituted piperazinones, illustrating a method that yields functionalization at a ring carbon position.

Table 1: Synthesis of Substituted Piperazin-2-ones via Jocic-Type Reaction

| Reactants | Reagents/Conditions | Product | Outcome | Reference |

|---|

This interactive table summarizes a key synthetic transformation. Click on the reference for more details.

The secondary amine nitrogen (N-1) of the 4-(m-tolylsulfonyl)piperazin-2-one ring is a primary site for nucleophilic attack, making N-alkylation and N-arylation common transformations. These reactions are fundamental for elaborating the core structure.

Standard methods for N-alkylation include nucleophilic substitution on alkyl halides or sulfonates and reductive amination. nih.govmdpi.com The use of alkyl chlorides or bromides, often with an iodide salt to improve reactivity, is a frequently employed strategy. mdpi.com Reductive amination, which involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another key method. nih.govmdpi.com

N-arylation can be accomplished through methods such as the Buchwald-Hartwig reaction, which uses a palladium catalyst to couple the amine with an aryl halide. mdpi.com Additionally, cascade, metal-promoted transformations have been developed that utilize a chloro allenylamide, a primary amine, and an aryl iodide to afford N-aryl piperazinones in good yields. thieme-connect.com

Table 2: Selected N-Alkylation and N-Arylation Reactions for Piperazine Scaffolds

| Reaction Type | Reagents/Conditions | Substrate Scope | Outcome | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | Alkyl halides (R-X), Base (e.g., K2CO3) | N-1 of piperazinone | Forms N-alkylated piperazinones. nih.govmdpi.com | nih.gov, mdpi.com |

| Reductive Amination | Aldehyde/Ketone (R'COR''), NaBH(OAc)3 | N-1 of piperazinone | Yields N-alkyl derivatives. nih.govmdpi.com | nih.gov, mdpi.com |

| Buchwald-Hartwig Arylation | Aryl halide (Ar-X), Pd catalyst, Ligand, Base | N-1 of piperazinone | Forms N-arylated piperazinones. mdpi.com | mdpi.com |

This interactive table provides an overview of common N-substitution reactions. Click on the reference for more details.

While less common, transformations that alter the size of the piperazin-2-one ring are of synthetic interest for accessing novel heterocyclic systems.

Photomediated ring contraction has been demonstrated for saturated heterocycles like piperidines, and similar principles could apply to piperazinone systems. nih.gov This reaction proceeds via a Norrish type II 1,5-hydrogen atom transfer from a carbon adjacent to the ring nitrogen to an excited ketone, followed by homolytic C-N bond fragmentation and subsequent intramolecular Mannich reaction to form a five-membered ring. nih.gov The presence of a sulfonyl group on the nitrogen has been shown to be effective in promoting this type of transformation in piperidine (B6355638) substrates. nih.gov

Ring expansion strategies have also been explored for related nitrogen-containing heterocycles. researchgate.netmdpi.com For example, ring expansion of imidazolines has been used as a route to piperazines. mdpi.com Another strategy involves the aza-Claisen rearrangement, which can facilitate stereoselective ring expansions. researchgate.net These methods highlight potential, though not yet explicitly demonstrated, pathways for converting this compound into larger ring systems like diazepanones.

Transformations at the Sulfonyl Group

The tolylsulfonyl (tosyl) group at the N-4 position is not merely a passive substituent; it serves as a crucial protecting and activating group. Its electron-withdrawing nature modulates the reactivity of the piperazinone ring. A key transformation at this site is the cleavage of the sulfur-nitrogen bond to deprotect the N-4 amine.

This deprotection can be achieved under strong acidic conditions. For example, heating a tosyl piperazine derivative with concentrated sulfuric acid can effectively remove the tosyl group, yielding the free piperazine. google.com The ability to remove the sulfonyl group is synthetically valuable, as it allows for subsequent functionalization at the newly liberated N-4 position, enabling the synthesis of diverse 1,4-disubstituted piperazinone derivatives. nih.gov

Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of reactions involving the piperazin-2-one scaffold is crucial for optimizing conditions and predicting outcomes. Several mechanistic pathways have been proposed for related transformations.

Radical Cyclization: In the Mn(OAc)₃ mediated synthesis of piperazine-substituted dihydrofurans, the proposed mechanism involves the formation of an α-carbon radical from a 1,3-dicarbonyl compound. nih.gov This radical then adds to an unsaturated bond on a piperazine substituent, followed by oxidation and intramolecular cyclization to form the final product. nih.gov

Photomediated Ring Contraction: The mechanism for the ring contraction of N-acyl piperidines is believed to proceed through a triplet excited state upon photoirradiation. nih.gov A subsequent Norrish type II 1,5-hydrogen atom transfer yields a 1,4-diradical intermediate. nih.gov This intermediate undergoes C–N bond cleavage to form an imine-enol, which then cyclizes to the contracted cyclopentane (B165970) product. nih.gov

Reductive Cyclization: A proposed mechanism for forming piperazine rings from dioximes involves the catalytic hydrogenolysis of N-O bonds to give a diimine intermediate. mdpi.com This is followed by cyclization to a dihydropyrazine, elimination of ammonia, and further reduction to afford the final piperazine ring. mdpi.com

Derivatization Strategies for Structural Elaboration

Derivatization of the this compound scaffold is a key strategy for exploring its chemical space for various applications, including the development of new therapeutic agents and analytical reagents.

One important application is in the field of analytical chemistry. Piperazine-based reagents have been developed for the derivatization of peptides and fatty acids to enhance their detection by mass spectrometry. nih.govnih.gov For example, sulfonyl piperazine derivatives have been synthesized as labeling reagents that improve the mass spectrometric response of free fatty acids in biological samples. nih.gov

In medicinal chemistry, derivatization is used to synthesize libraries of compounds for structure-activity relationship (SAR) studies. nih.govnih.gov This involves introducing a wide variety of substituents at the N-1 position through the N-alkylation and N-arylation reactions previously discussed. thieme-connect.comnih.gov Further diversity can be achieved by synthesizing piperazine-2,5-diones and functionalizing them, for instance, through condensation with various aldehydes to form (Z,Z)-(benzylidene)piperazine-2,5-diones. chemrxiv.org

Table 3: Derivatization Strategies for Piperazine Scaffolds

| Strategy | Purpose | Example Reagents/Products | Outcome | Reference |

|---|---|---|---|---|

| Analytical Derivatization | Enhance LC-MS/MS signal | N2, N2, N4, N4-tetramethyl-6-(4-(piperazin-1-ylsulfonyl) phenyl)-1,3,5-triazine-2,4-diamine (Tmt-PP) | Improved detection and quantification of free fatty acids. nih.gov | nih.gov |

| Peptide Derivatization | Improve ionization efficiency in MS | 1-(2-pyridyl)piperazine (2-PP), 1-(2-pyrimidyl)piperazine (2-PMP) | Enhanced signals for peptides, especially those with low molecular weight and high pI. nih.gov | nih.gov |

| SAR Studies | Synthesize novel bioactive compounds | N-2-(4-(4-(2-substitutedthiazol-4-yl) piperazin-1-yl)-2-oxoethyl)acetamides | Creation of novel atypical antipsychotic agent candidates. nih.gov | nih.gov |

This interactive table highlights various strategies for elaborating the piperazine structure. Click on the reference for more details.

Structure Activity Relationship Sar Studies of 4 M Tolylsulfonyl Piperazin 2 One Derivatives

Identification of Key Pharmacophoric Elements

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For derivatives of 4-(M-tolylsulfonyl)piperazin-2-one, the key pharmacophoric features are believed to include a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic interactions.

Based on analyses of related sulfonyl piperazine (B1678402) compounds, a putative pharmacophore model for this class of derivatives has been proposed. This model suggests the presence of two aromatic rings, two hydrophobic groups, and a hydrogen-bond acceptor as crucial for activity. The tolyl group likely serves as a key hydrophobic and aromatic feature, while the sulfonyl group and the carbonyl group of the piperazin-2-one (B30754) ring can act as hydrogen bond acceptors. nih.gov The nitrogen atoms within the piperazin-2-one ring may also function as hydrogen bond donors or acceptors, contributing to the molecule's interaction with its biological target. nih.govfiveable.me The precise spatial arrangement of these features is critical for optimal binding and efficacy.

Impact of Substituent Modifications on Molecular Recognition and Biological Activity

Systematic modification of the this compound scaffold has provided valuable insights into how different substituents influence molecular recognition and biological outcomes.

Variations on the M-Tolyl Sulfonyl Moiety

The m-tolyl sulfonyl group is a critical component of the pharmacophore. Alterations to this moiety can significantly impact the compound's properties.

Substitution on the Tolyl Ring: The position and nature of substituents on the tolyl ring can modulate the electronic and steric properties of the molecule. For instance, the introduction of electron-withdrawing or electron-donating groups can influence the strength of interactions with the target protein.

Table 1: Bioisosteric Replacements for the Sulfonyl Group

| Original Group | Bioisosteric Replacement | Potential Impact |

|---|---|---|

| Sulfonyl (-SO₂-) | Sulfoximine (-S(O)NH-) | Altered H-bonding, polarity, and metabolic stability |

Structural Changes on the Piperazin-2-one Ring

The piperazin-2-one ring offers multiple avenues for modification, each with the potential to fine-tune the molecule's activity.

N-Substitution: The nitrogen atoms of the piperazine ring are amenable to substitution, which can introduce new functional groups and alter the compound's lipophilicity and basicity. nih.govresearchgate.net In many classes of piperazine derivatives, N-aryl or N-benzyl substitutions have been shown to be crucial for activity. researchgate.netmdpi.com

Ring Modification: Altering the piperazin-2-one ring itself, for example, by introducing chiral centers or replacing it with other heterocyclic systems like piperazine, can have a profound effect on biological activity. nih.gov The rigidity and conformational flexibility of this ring system are important determinants of how the molecule presents its pharmacophoric features to the target.

Modifications to the Linker Region

In derivatives where the this compound scaffold is connected to another molecular fragment, the nature of the linker is critical. While the parent compound lacks a linker, derivatives can be synthesized that incorporate one. nih.gov

Linker Length and Flexibility: The length and rigidity of a linker can dictate the relative orientation of the two connected molecular entities, which is often crucial for bivalent binding or for reaching specific binding pockets.

Linker Composition: The atoms comprising the linker (e.g., alkyl chains, ethers, amides) can influence the molecule's solubility, metabolic stability, and potential for hydrogen bonding. nih.gov Studies on piperazine-containing linkers in other molecular contexts have shown that even subtle changes can significantly affect a compound's properties.

Rational Design Principles for Novel Analogues

The rational design of novel analogues of this compound is guided by the SAR data obtained from previous studies. The goal is to create new molecules with improved therapeutic profiles. nih.gov

Structure-Based Drug Design: When the three-dimensional structure of the biological target is known, structure-based design can be employed. This involves using computational docking to predict how different analogues will bind to the target, allowing for the design of molecules with optimized interactions. duke.edu

Ligand-Based Drug Design: In the absence of a target structure, ligand-based methods can be used. This approach relies on the analysis of a set of known active molecules to develop a pharmacophore model that can be used to design new compounds with similar properties. fiveable.me

Scaffold Hopping: This strategy involves replacing the central piperazin-2-one core with other heterocyclic systems while retaining the key pharmacophoric elements. This can lead to the discovery of novel chemical series with improved properties.

Computational Approaches to SAR Analysis

Computational methods are indispensable tools in modern SAR studies, enabling the rapid evaluation of large numbers of virtual compounds and providing insights into the molecular basis of their activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized analogues. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net Molecular docking can be used to rationalize the observed SAR and to guide the design of new compounds with improved binding affinity. nih.govmdpi.com For aryl sulfonyl piperazine derivatives, theoretical studies using methods like Density Functional Theory (DFT) have been employed to understand their electronic structure and reactivity, which are key determinants of their biological activity. researchgate.net

Table 2: Computationally Derived Parameters in SAR Analysis

| Computational Method | Derived Parameters | Application in SAR |

|---|---|---|

| QSAR | Physicochemical descriptors (e.g., logP, molar refractivity), topological indices | Predict activity of novel analogues |

| Molecular Docking | Binding energy, binding pose, intermolecular interactions (H-bonds, hydrophobic contacts) | Rationalize binding modes, guide lead optimization |

Despite a comprehensive search for scientific literature on the chemical compound "this compound," no specific data regarding its biological activity, molecular mechanisms of action, or comparative analyses as outlined in the provided structure could be located.

The performed searches for "this compound" and its chemical variations did not yield any dedicated studies or detailed experimental data on its in vitro biological potency, such as IC50 or EC50 values. Furthermore, there is no available information in the public domain detailing its specific molecular targets, including any enzyme modulation, receptor binding affinity, or protein-ligand interactions. Consequently, its effects on cellular pathways and any comparative analysis with other established bioactive piperazine and piperazinone analogues could not be substantiated with factual research findings.

While the broader classes of arylsulfonyl piperazines and piperazinones have been investigated for various biological activities, including anticancer, antifungal, and herbicidal properties, and as inhibitors of enzymes like Factor Xa, this information is not specific to "this compound" and therefore cannot be used to construct the requested article, which is strictly focused on this single compound.

There were also no patents or synthetic methodology publications found that described the biological evaluation of "this compound" as a primary objective or as a synthetic intermediate with characterized biological activity.

Therefore, due to the absence of specific and detailed research findings for "this compound" in the available scientific literature, it is not possible to generate the thorough, informative, and scientifically accurate article as per the provided instructions and outline. The creation of such an article would require speculative information, which would not adhere to the required standards of scientific accuracy.

Spectroscopic Analysis and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-(m-tolylsulfonyl)piperazin-2-one, revealing detailed information about its complex conformational dynamics. nih.govrsc.org The presence of a rigidifying sulfonyl group and an amide bond within the piperazine (B1678402) ring system leads to restricted rotation and the existence of multiple conformers in solution, which can be observed and characterized by NMR. researchgate.netnih.gov

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the m-tolyl group, the methylene (B1212753) protons of the piperazin-2-one (B30754) ring, and the methyl protons. Due to the restricted rotation around the amide N-C(O) bond and the S-N bond of the sulfonamide, as well as the potential for slow interconversion of the piperazine ring's chair conformation, the signals for the piperazine protons often appear as complex multiplets or even separate signals at room temperature. nih.govresearchgate.net Temperature-dependent ¹H NMR studies can be used to probe these dynamic processes. nih.gov At elevated temperatures, coalescence of these signals may be observed as the rate of conformational exchange increases, allowing for the calculation of the energy barriers to rotation. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Tolyl C-H) | 7.20 - 7.80 | Multiplet |

| Piperazine C5-H₂ | 3.60 - 3.90 | Multiplet |

| Piperazine C6-H₂ | 3.30 - 3.50 | Multiplet |

| Piperazine C3-H₂ | 4.00 - 4.20 | Singlet / Multiplet |

| Methyl (Tolyl CH₃) | 2.40 | Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and temperature.

The ¹³C NMR spectrum provides complementary information, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the lactam (piperazin-2-one ring) is typically observed in the downfield region around 165-170 ppm. The aromatic carbons of the tolyl group exhibit signals in the 120-145 ppm range, while the aliphatic carbons of the piperazine ring and the methyl group appear in the upfield region. Similar to the ¹H NMR spectrum, the presence of conformers can lead to the appearance of more than the expected number of signals for the piperazine ring carbons at lower temperatures. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 168.5 |

| Aromatic (Tolyl C-S) | 142.0 |

| Aromatic (Tolyl C-CH₃) | 139.5 |

| Aromatic (Tolyl C-H) | 125.0 - 130.0 |

| Piperazine C3 | 50.2 |

| Piperazine C5 | 48.5 |

| Piperazine C6 | 42.1 |

Note: Chemical shifts are approximate and can vary based on solvent and temperature.

Two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of the complex proton and carbon signals.

COSY (Correlation Spectroscopy): A H,H-COSY experiment would reveal scalar coupling between adjacent protons, confirming the connectivity within the piperazine ring (e.g., correlations between protons on C5 and C6) and within the tolyl group. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms. This is crucial for definitively assigning which protons belong to which carbon of the piperazine ring and the tolyl group. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

IR spectroscopy is used to identify the key functional groups within this compound by detecting their characteristic vibrational frequencies. mdpi.com The spectrum would be dominated by strong absorptions corresponding to the carbonyl and sulfonyl groups.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide (N-H) | N-H Stretch | 3200 - 3300 | Medium |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |

| Amide Carbonyl (C=O) | C=O Stretch | 1670 - 1690 | Strong |

| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium-Weak |

| Sulfonyl (SO₂) | Asymmetric SO₂ Stretch | 1330 - 1360 | Strong |

| Sulfonyl (SO₂) | Symmetric SO₂ Stretch | 1150 - 1170 | Strong |

The presence of a strong band around 1680 cm⁻¹ confirms the lactam carbonyl group, while two strong bands in the regions of 1350-1330 cm⁻¹ and 1170-1150 cm⁻¹ are definitive evidence of the sulfonamide's SO₂ group. mdpi.com

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern under ionization. For this compound (Molecular Formula: C₁₂H₁₆N₂O₃S), the molecular weight is 284.34 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ at m/z 284 or 285, respectively.

The fragmentation of the molecule is expected to occur at the weakest bonds. Key fragmentation pathways would likely include:

Cleavage of the Ar-S bond: Loss of the tolyl group, leading to a fragment corresponding to [M-C₇H₇]⁺.

Cleavage of the S-N bond: This is a very common fragmentation pathway for sulfonamides, resulting in two primary fragments: the tolylsulfonyl cation [C₇H₇SO₂]⁺ at m/z 155, and the piperazin-2-one radical cation.

Fragmentation of the piperazinone ring: This can involve the loss of small neutral molecules like carbon monoxide (CO) or ethylene (B1197577) (C₂H₄) from the parent ion or subsequent fragment ions.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z | Identity | Description |

|---|---|---|

| 285 | [M+H]⁺ | Protonated molecular ion |

| 155 | [C₇H₇SO₂]⁺ | Tolylsulfonyl cation (base peak likely) |

| 91 | [C₇H₇]⁺ | Tropylium ion (from tolylsulfonyl fragment) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The principal chromophore in this compound is the m-tolyl group attached to the electron-withdrawing sulfonamide. This aromatic system is expected to exhibit π → π* transitions. The piperazin-2-one and sulfonamide moieties act as auxochromes, which can modify the absorption wavelength (λₘₐₓ) and intensity. The spectrum would likely show characteristic absorption bands in the UV region, typically below 300 nm, which is consistent with substituted benzene (B151609) derivatives. nist.gov

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Table 1: Selected Crystallographic Data for the Related Compound [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.2490(13) |

| b (Å) | 11.4710(9) |

| c (Å) | 20.997(3) |

| β (°) | 116.344(3) |

| Volume (ų) | 2212.2(5) |

| Z | 4 |

Data obtained for the structurally related compound [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol.

Complementary Spectroscopic Techniques for Comprehensive Characterization

To gain a more complete understanding of this compound, other spectroscopic and analytical techniques are essential.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that detects species with unpaired electrons. ethz.ch It is highly valuable for studying radical intermediates, transition metal complexes, and other paramagnetic species. ethz.ch

For this compound in its ground state, no EPR signal is expected as it is a diamagnetic molecule with all electrons paired. However, EPR spectroscopy could be a powerful tool to study potential radical intermediates formed during chemical reactions or upon exposure to radiation. For instance, if the compound undergoes oxidation or reduction, radical cations or anions could be generated, which would be detectable by EPR. nih.gov The resulting EPR spectrum would provide information about the electronic structure of the radical, including the delocalization of the unpaired electron over the tolyl and piperazinone moieties. While no specific EPR studies on this compound have been reported, the technique remains a potent method for investigating its potential redox chemistry and reactive intermediates.

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. By applying a varying potential to an electrode immersed in a solution of the analyte, one can determine the potentials at which the compound is oxidized or reduced. mdpi.com

No specific cyclic voltammetry data for this compound has been found in the literature. However, based on its structure, one can anticipate its electrochemical behavior. The tolylsulfonyl group and the piperazin-2-one ring are the likely electroactive sites. The nitrogen atoms and the aromatic ring could undergo oxidation at sufficiently high positive potentials. The carbonyl group could be a site for reduction at negative potentials.

A cyclic voltammogram of this compound would reveal the reversibility of its redox processes. dtu.dk Irreversible peaks would suggest that the oxidized or reduced forms of the molecule are unstable and undergo subsequent chemical reactions. mdpi.com The data from CV could provide valuable information on the compound's electron-donating or -accepting capabilities, which is relevant for applications in materials science and medicinal chemistry. For example, studies on other piperazine derivatives have utilized cyclic voltammetry to understand their electrochemical behavior. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Geometry Optimization and Conformational Analysis

The first step in a computational study involves determining the most stable three-dimensional structure of the molecule.

Molecular Geometry Optimization: This process uses quantum mechanical calculations to find the arrangement of atoms that corresponds to the lowest energy state, known as the global minimum. For 4-(M-tolylsulfonyl)piperazin-2-one, this would involve calculating bond lengths, bond angles, and dihedral angles. Key parameters to be determined would include the geometry of the piperazin-2-one (B30754) ring and the orientation of the m-tolylsulfonyl group relative to it.

Conformational Analysis: Molecules can exist in various spatial arrangements called conformers. The piperazin-2-one ring is expected to adopt specific conformations, such as chair, boat, or twist-boat forms. A thorough analysis would identify the most stable conformers and the energy barriers between them. This is critical as the biological activity of a molecule can depend on its ability to adopt a specific conformation to fit into a receptor's binding site.

Quantum Chemical Calculations

Quantum chemical methods are used to investigate the electronic properties of a molecule, which govern its reactivity and interactions.

Density Functional Theory (DFT) is a powerful and widely used method for studying the electronic structure of molecules. For this compound, DFT calculations, often using functionals like B3LYP or ωB97XD with a suitable basis set (e.g., 6-311+G(d,p)), would be applied to:

Calculate Electronic Energy: Determine the total energy of the molecule, which is fundamental for assessing stability.

Map Electron Density: Visualize how electrons are distributed across the molecule.

Predict Reactivity: Use conceptual DFT descriptors like electronegativity, hardness, and softness to predict how the molecule might react.

Ab Initio Methods: These methods, such as Hartree-Fock (HF), are based on first principles without using experimental data. While computationally more demanding than DFT, they can provide benchmark results for electronic structure.

Semi-Empirical Methods: These methods use parameters derived from experimental data to simplify calculations. They are faster than ab initio or DFT methods and can be useful for preliminary analysis of large systems, though they are generally less accurate.

Molecular Dynamics Simulations for Conformational Sampling and System Behavior

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the molecule's dynamic behavior. An MD simulation of this compound, typically in a simulated solvent environment, would:

Explore Conformational Space: Observe how the molecule changes its shape over time, providing a more realistic picture than static models.

Analyze Stability: Assess the stability of the molecule's conformation and its interactions with its environment (e.g., water molecules).

Study Solvation Effects: Understand how the solvent influences the structure and properties of the molecule.

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a biological target, such as a protein or enzyme. For this compound, this would involve:

Identifying Potential Binding Pockets: Docking the molecule into the active sites of various known biological targets.

Predicting Binding Affinity: Calculating a docking score that estimates the strength of the interaction.

Analyzing Interactions: Identifying specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the target. This information is crucial for understanding the basis of potential biological activity and for rational drug design.

Analysis of Electronic Properties (e.g., Frontier Molecular Orbitals, Natural Bond Orbitals)

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity and electronic transitions.

HOMO: Represents the ability to donate electrons. Its energy level and spatial distribution indicate the most likely sites for electrophilic attack.

LUMO: Represents the ability to accept electrons. Its energy and location indicate the most probable sites for nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. A large gap suggests high stability, while a small gap indicates higher reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. For this compound, it would be used to:

Analyze Charge Distribution: Determine the partial atomic charges on each atom.

Study Hyperconjugative Interactions: Quantify the stabilizing interactions arising from electron delocalization from occupied to unoccupied orbitals.

Describe Bonding: Provide a clear description of the Lewis-like bonding structure.

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, particularly those based on quantum mechanics, are instrumental in predicting the spectroscopic properties of molecules, which can be used to interpret and validate experimental data. Density Functional Theory (DFT) is a widely employed computational method for this purpose, offering a favorable balance between accuracy and computational cost. dtic.mil By calculating the electronic structure and vibrational frequencies of a molecule, it is possible to simulate its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra.

The process typically begins with the geometry optimization of the molecule's ground state. For this compound, this would involve finding the most stable three-dimensional arrangement of its atoms. Following optimization, a frequency calculation is performed to predict the IR spectrum. Each calculated vibrational frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds (e.g., C=O, S=O, C-N, C-H bonds). These calculated frequencies and their corresponding intensities can then be compared with experimental Fourier-transform infrared (FTIR) spectra to confirm the synthesized structure. mdpi.com It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for approximations in the theoretical model and anharmonicity effects. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within the DFT framework. The calculation determines the magnetic shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). These theoretical chemical shifts provide valuable assignments for the signals observed in experimental NMR spectra, aiding in the complete structural elucidation of the molecule. researchgate.net

UV-Vis absorption spectra are predicted using Time-Dependent DFT (TD-DFT), which calculates the energies of electronic transitions from the ground state to various excited states. The results provide the absorption maxima (λ_max) and corresponding oscillator strengths, which correlate with the position and intensity of peaks in an experimental UV-Vis spectrum. These calculations can help understand the electronic nature of the molecule and the orbitals involved in its electronic transitions.

While no specific published studies have presented a direct comparison of theoretical and experimental spectra for this compound, the methodology is well-established. nih.govresearchgate.net A hypothetical comparison, as illustrated in the table below, demonstrates how such data would be presented to validate the computational model against experimental findings.

Interactive Data Table: Illustrative Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Parameter | Theoretical Prediction (Illustrative) | Experimental Data (Hypothetical) |

| ¹H-NMR (δ, ppm) | ||

| Tolyl-CH₃ | 2.35 | 2.38 |

| Aromatic-H | 7.30-7.85 | 7.32-7.89 |

| Piperazinone-CH₂ | 3.50, 4.20 | 3.55, 4.25 |

| ¹³C-NMR (δ, ppm) | ||

| C=O | 168.5 | 169.1 |

| Tolyl-C | 128.0-145.0 | 127.8-144.5 |

| IR (ν, cm⁻¹) | ||

| C=O Stretch | 1685 | 1690 |

| SO₂ Asymmetric Stretch | 1340 | 1345 |

| SO₂ Symmetric Stretch | 1160 | 1165 |

Note: The data in this table is for illustrative purposes only and does not represent actual published results for this compound. It serves to demonstrate the typical format for comparing theoretical predictions with experimental measurements.

Computational Prediction of Reaction Pathways and Transition States

Computational chemistry provides essential tools for exploring the mechanisms of chemical reactions, offering insights that are often difficult or impossible to obtain through experimental means alone. mit.edu By mapping the potential energy surface (PES) of a reaction, researchers can identify stable intermediates, products, and, most importantly, the high-energy transition states that connect them. ucsb.edu The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor determining the reaction rate. ucsb.edu

For this compound, computational methods can be used to predict its reactivity and degradation pathways. For instance, the hydrolysis of the lactam ring or the cleavage of the sulfonamide bond could be modeled. This involves identifying a reaction coordinate, which is a geometric parameter that changes continuously as the reaction progresses (e.g., the distance of an approaching water molecule or the length of the bond being broken). youtube.com

The process of finding a transition state is a complex computational task. It involves locating a first-order saddle point on the PES—a point that is an energy maximum along the reaction coordinate but an energy minimum in all other directions. ucsb.edu Once a transition state structure is located, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that leads from reactants to products. ucsb.edu

Advanced computational models, including those that leverage machine learning, are increasingly being used to predict transition state structures with greater speed and accuracy. mit.edu These models can be trained on large datasets of known reactions to learn the complex relationship between reactant, product, and transition state geometries. mit.edu

In the context of this compound, computational studies could explore its synthesis from piperazin-2-one and m-toluenesulfonyl chloride or its potential metabolic transformations. For example, a study on the atmospheric degradation of piperazine (B1678402) utilized quantum chemistry calculations (M06-2X/aug-cc-pVTZ) and master equation modeling to elucidate the reaction mechanism with hydroxyl radicals, identifying branching pathways and key products. acs.org A similar approach could be applied to understand the stability and reactivity of this compound under various conditions. While specific computational studies on the reaction pathways of this compound are not available in the public literature, the established methodologies provide a clear framework for any such future investigations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(M-tolylsulfonyl)piperazin-2-one, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with nucleophilic substitution or sulfonylation reactions involving piperazin-2-one and M-toluenesulfonyl chloride. Use factorial design (e.g., varying solvents, catalysts like triethylamine, and temperatures) to optimize yield and purity. Monitor reaction progress via TLC or HPLC, and validate using spectral characterization (e.g., H NMR, IR) . For reproducibility, document time-dependent yield curves and side-product profiles.

Q. Which purification techniques are most effective for isolating this compound from complex reaction mixtures?

- Methodological Answer : Employ column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. For crystalline derivatives, recrystallization using ethanol/water mixtures enhances purity. Validate purity via melting point analysis (compare with literature ranges, e.g., 187–190°C for structural analogs) and HPLC (>97% purity threshold) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with water (15+ minutes) and consult medical help if irritation persists. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR, MS) when characterizing this compound derivatives?

- Methodological Answer : Perform comparative analysis with structurally validated analogs (e.g., 4-(2-fluorobenzoyl)piperazinium trifluoroacetate ). Use 2D NMR (COSY, HSQC) to resolve signal overlaps. For mass spectrometry discrepancies, employ high-resolution MS (HRMS) and isotopic pattern matching. Cross-reference crystallographic data (e.g., CCDC entries) for conformation validation .

Q. How can factorial design be applied to study the structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer : Design a 2 factorial experiment to test variables like substituent position (e.g., methyl vs. fluorophenyl groups), steric effects, and electronic properties. Use response surface methodology (RSM) to model bioactivity (e.g., enzyme inhibition) against synthetic variables. Validate models via ANOVA and residual analysis .

Q. What strategies integrate computational modeling with experimental data to elucidate the mechanism of action of this compound?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with MD simulations to predict binding affinities to target proteins (e.g., kinases). Correlate computational results with in vitro assays (e.g., IC values). Use QSAR models to prioritize derivatives for synthesis, focusing on descriptors like logP, polar surface area, and H-bonding .

Q. How can researchers address conflicting bioactivity results between in vitro and in vivo studies of this compound analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.